![molecular formula C16H12FN3O B2646762 2-(4-Fluorophenyl)quinoline-4-carbohydrazide CAS No. 351328-72-8](/img/structure/B2646762.png)
2-(4-Fluorophenyl)quinoline-4-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-Fluorophenyl)quinoline-4-carbohydrazide is a member of quinolines .
Molecular Structure Analysis
The IUPAC name for this compound is 2-(4-fluorophenyl)-4-quinolinecarbohydrazide . The InChI code is 1S/C16H12FN3O/c17-11-7-5-10(6-8-11)15-9-13(16(21)20-18)12-3-1-2-4-14(12)19-15/h1-9H,18H2,(H,20,21) .Chemical Reactions Analysis
There is limited information available on the specific chemical reactions involving 2-(4-Fluorophenyl)quinoline-4-carbohydrazide .Physical And Chemical Properties Analysis
2-(4-Fluorophenyl)quinoline-4-carbohydrazide has a molecular weight of 281.28 g/mol . It has a XLogP3-AA value of 2.5, indicating its lipophilicity . The compound has 2 hydrogen bond donors and 4 hydrogen bond acceptors . Its topological polar surface area is 68 Ų .Scientific Research Applications
Radioligand Development for PET Imaging
Quinoline derivatives, such as 2-(4-fluorophenyl)quinoline-4-carbohydrazide, have been explored for their potential in developing radioligands for positron emission tomography (PET). Matarrese et al. (2001) investigated quinoline-2-carboxamide derivatives, including those with fluorophenyl groups, as potential radioligands for visualizing peripheral benzodiazepine receptors. They found these compounds to exhibit high specific binding to peripheral benzodiazepine type receptors in various organs, suggesting their utility in PET imaging for diagnostic purposes (Matarrese et al., 2001).
Antimicrobial Properties
Research by Faldu et al. (2014) and Bello et al. (2017) explored the antimicrobial properties of quinoline derivatives, including those structurally related to 2-(4-fluorophenyl)quinoline-4-carbohydrazide. These studies synthesized various quinoline-4-carbohydrazide derivatives and evaluated their in vitro antimicrobial efficacy against bacteria and fungi. The findings indicated the potential of these compounds as antimicrobial agents, highlighting their relevance in the development of new therapeutic drugs (Faldu et al., 2014), (Bello et al., 2017).
Amylolytic Agents
Makki et al. (2012) synthesized novel fluorine-bearing quinoline-4-carboxylic acids and related compounds, demonstrating their efficacy as amylolytic agents. This research shows the potential of fluorine-substituted quinoline derivatives in biochemical applications, particularly in targeting enzymatic functions (Makki et al., 2012).
Anticancer Properties
Research by Hafez et al. (2016) and others explored the anticancer properties of quinoline derivatives, including fluorophenyl-substituted quinolines. These studies synthesized and evaluated various quinoline derivatives for their cytotoxic effects against cancer cell lines. Their findings indicate the potential of these compounds as novel anticancer agents, contributing to the development of new therapeutic strategies in oncology (Hafez et al., 2016).
properties
IUPAC Name |
2-(4-fluorophenyl)quinoline-4-carbohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FN3O/c17-11-7-5-10(6-8-11)15-9-13(16(21)20-18)12-3-1-2-4-14(12)19-15/h1-9H,18H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POMGEBJEQZLUHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)F)C(=O)NN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Fluorophenyl)quinoline-4-carbohydrazide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.